![molecular formula C11H14N2OS B1486642 2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オール CAS No. 75105-05-4](/img/structure/B1486642.png)
2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オール
説明
2-(Diethylamino)benzo[d]thiazol-6-ol is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Diethylamino)benzo[d]thiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)benzo[d]thiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オールを含むチアゾール誘導体は、抗酸化剤としての可能性について研究されています . 抗酸化物質は、細胞損傷を引き起こす可能性のある不安定な分子であるフリーラジカルによる損傷から身体を守る上で重要です。
鎮痛活性
2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オールなどのチアゾール環に関連する化合物は、鎮痛(痛みを和らげる)特性について調べられています . これにより、新しい鎮痛薬の開発につながる可能性があります。
抗炎症活性
チアゾール誘導体は、抗炎症効果についても調査されています . 炎症は多くの健康状態における重要な要因であるため、これらの化合物は関節炎や喘息などの疾患の治療に貢献する可能性があります。
抗菌および抗真菌活性
研究により、チアゾール誘導体は抗菌および抗真菌特性を示す可能性があることが示されています . これは、2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オールが、新しい抗菌剤および抗真菌剤の開発に使用される可能性があることを示唆しています。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス活性の可能性について研究されています . これにより、新しい抗ウイルス薬の開発につながる可能性があります。これは、HIVやインフルエンザなどの疾患の治療において特に重要です。
神経保護活性
チアゾール環に関連する化合物は、神経保護効果について調べられています . 神経保護剤は、神経細胞を損傷、変性、または機能の障害から保護するのに役立ちます。
抗腫瘍または細胞毒性活性
チアゾール誘導体は、抗腫瘍または細胞毒性活性を示すことが判明しています . これは、2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オールが、がん治療に使用される可能性があることを示唆しています。
利尿活性
2-(ジエチルアミノ)ベンゾ[d]チアゾール-6-オールを含むチアゾール誘導体は、利尿剤としての可能性について研究されています . 利尿剤は、体から余分な水と塩分を除去するのに役立ち、心不全や高血圧などの状態の治療に使用されます。
作用機序
- While specific primary targets for this compound are not widely documented, it exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties .
Target of Action
- (also known as 2-aminobenzo[d]thiazol-6-ol ) is a heterocyclic organic compound with the following structure: .
Pharmacokinetics (ADME Properties)
- The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its distribution within the body remains unexplored. Metabolic pathways and enzymes involved are unknown. The compound’s excretion routes have not been well-characterized.
生化学分析
Biochemical Properties
2-(Diethylamino)benzo[d]thiazol-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial, antioxidant, and anticancer properties . The compound may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death . Additionally, it interacts with enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
The effects of 2-(Diethylamino)benzo[d]thiazol-6-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in oxidative stress response, enhancing the cell’s antioxidant capacity .
Molecular Mechanism
At the molecular level, 2-(Diethylamino)benzo[d]thiazol-6-ol exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes allows it to modulate their activity, thereby influencing cellular processes . For instance, its interaction with antioxidant enzymes enhances their activity, providing protection against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diethylamino)benzo[d]thiazol-6-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Diethylamino)benzo[d]thiazol-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
2-(Diethylamino)benzo[d]thiazol-6-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism, leading to changes in energy production and utilization . For example, its interaction with enzymes involved in oxidative stress response enhances the cell’s ability to manage reactive oxygen species .
Transport and Distribution
Within cells and tissues, 2-(Diethylamino)benzo[d]thiazol-6-ol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . The compound’s distribution within different cellular compartments can determine its effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of 2-(Diethylamino)benzo[d]thiazol-6-ol plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization within mitochondria can enhance its ability to modulate oxidative stress responses and energy metabolism .
特性
IUPAC Name |
2-(diethylamino)-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKVNAXSVUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


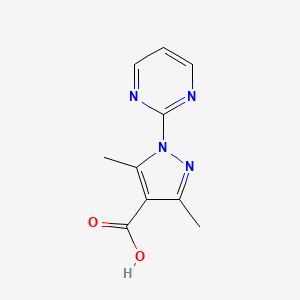
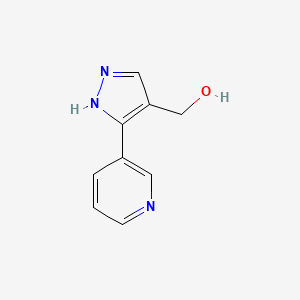
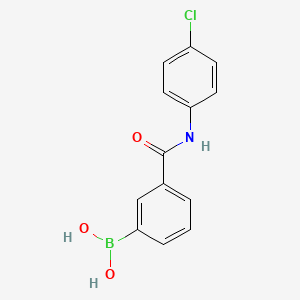
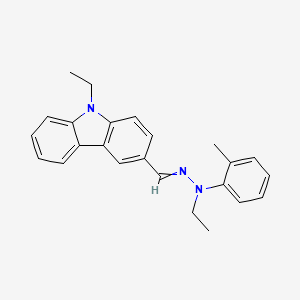

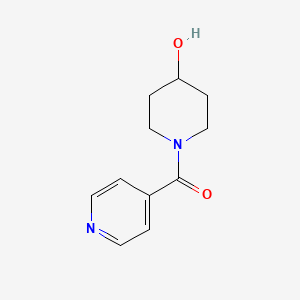
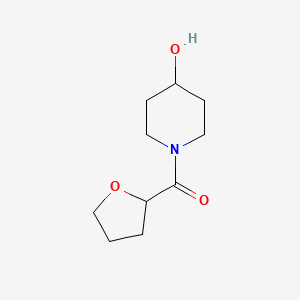
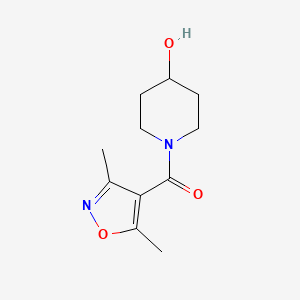
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
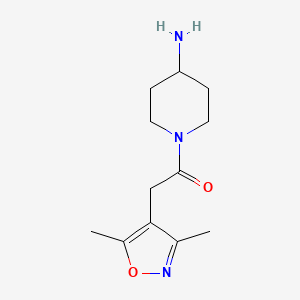
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)

